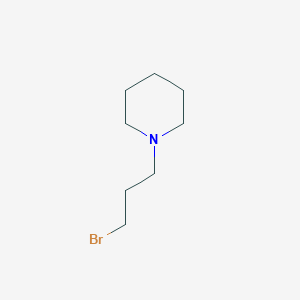

1-(3-bromopropyl)Piperidine

Descripción general

Descripción

1-(3-Bromopropyl)Piperidine is an organic compound with the molecular formula C8H16BrN. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a bromopropyl group attached to the nitrogen atom of the piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research and industry .

Mecanismo De Acción

Target of Action

1-(3-bromopropyl)Piperidine is a derivative of piperidine, a heterocyclic compound . Piperidine and its derivatives have been found to exhibit anticancer potential . .

Mode of Action

Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib, etc .

Biochemical Pathways

Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers . These pathways play a critical role in cell proliferation, survival, and apoptosis, and their dysregulation can lead to cancer development .

Pharmacokinetics

Piperidine derivatives are known to have various pharmacological properties, including anticancer potential .

Result of Action

Piperidine derivatives have been found to exhibit anticancer potential, suggesting that they may induce cell cycle arrest, apoptosis, and inhibit cell proliferation .

Análisis Bioquímico

Biochemical Properties

It is known that piperidine derivatives can interact with various enzymes and proteins

Cellular Effects

Piperidine derivatives have been shown to have potential anticancer properties, affecting various types of cells and cellular processes

Molecular Mechanism

Piperidine derivatives have been shown to regulate several crucial signaling pathways essential for the establishment of cancers

Dosage Effects in Animal Models

Piperine, a piperidine derivative, has been shown to have therapeutic potential against various cancers at certain dosages .

Metabolic Pathways

Piperidine derivatives have been shown to be involved in certain metabolic pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)Piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with 1,3-dibromopropane under basic conditions. The reaction typically proceeds as follows:

Reactants: Piperidine and 1,3-dibromopropane

Conditions: Basic medium (e.g., sodium hydroxide) and solvent (e.g., ethanol)

Procedure: The reactants are mixed and heated under reflux conditions for several hours.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Bromopropyl)Piperidine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., sodium azide, thiols) in polar solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Oxidizing agents (e.g., potassium permanganate) in acidic or basic media.

Reduction: Reducing agents (e.g., lithium aluminum hydride) in anhydrous solvents.

Major Products:

Substitution: Formation of azides, thiols, and other substituted derivatives.

Oxidation: Formation of corresponding alcohols or ketones.

Reduction: Formation of amines or other reduced derivatives.

Aplicaciones Científicas De Investigación

1-(3-Bromopropyl)Piperidine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Employed in the study of biological pathways and as a precursor for bioactive compounds.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Comparación Con Compuestos Similares

Piperidine: A parent compound with a similar structure but lacking the bromopropyl group.

1-(3-Chloropropyl)Piperidine: A similar compound with a chlorine atom instead of bromine.

1-(3-Iodopropyl)Piperidine: A similar compound with an iodine atom instead of bromine.

Uniqueness: 1-(3-Bromopropyl)Piperidine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chlorine and iodine analogs. This reactivity is advantageous in various synthetic applications, making it a valuable compound in organic chemistry .

Actividad Biológica

1-(3-Bromopropyl)piperidine is a chemical compound that has gained interest in various fields of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is categorized as a hydrobromide salt with a molecular formula of C₈H₁₄BrN and a molecular weight of approximately 287.04 g/mol. The compound features a piperidine ring substituted with a 3-bromopropyl group, which enhances its reactivity compared to simpler piperidines. The structural uniqueness contributes to its pharmacological properties, making it a subject of interest for further exploration in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound is not extensively documented in the literature. However, it is suggested that its structural characteristics may allow it to interact with various biological targets, including enzymes and receptors. The following sections summarize the potential biological activities inferred from structural analogs and related compounds.

- Histamine H3 Receptor Modulation : Compounds related to piperidine derivatives have been shown to exhibit significant interactions with histamine H3 receptors, which are involved in neurotransmitter release regulation. This modulation can influence various physiological processes, suggesting potential applications in treating neurological disorders .

- Inflammation Inhibition : Some studies have indicated that piperidine derivatives can act as NLRP3 inflammasome inhibitors, which play a critical role in inflammatory responses. The inhibition of IL-1β release by structurally similar compounds suggests that this compound may exhibit anti-inflammatory properties through similar pathways .

- Antiviral Activity : Research on piperidine derivatives has demonstrated antiviral properties against several viruses, including HIV-1. Although specific data on this compound is lacking, its structural resemblance to active antiviral compounds indicates potential efficacy against viral infections .

Synthesis and Evaluation

A recent study synthesized various piperidine derivatives and evaluated their biological activities using computational methods such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances). These tools indicated a wide spectrum of possible pharmacological effects for piperidine derivatives, including:

- Anticancer

- Antimicrobial

- Neurological effects

- Antiarrhythmic properties

The study concluded that modifications in the piperidine structure could enhance or alter these activities, indicating the importance of further research on this compound .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into the biological activity potential of this compound:

| Compound Name | Structure Type | Key Biological Activities |

|---|---|---|

| This compound | Hydrobromide salt | Potential anti-inflammatory and antiviral |

| Piperidine | Cyclic amine | Versatile reagent with basic properties |

| 1-(2-Bromoethyl)piperidine | Halogenated piperidine | Different reactivity; potential anti-cancer |

| N-Methylpiperidine | Alkylated piperidine | Altered basicity; possible CNS effects |

Propiedades

IUPAC Name |

1-(3-bromopropyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrN/c9-5-4-8-10-6-2-1-3-7-10/h1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMWECARVLBXHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60515923 | |

| Record name | 1-(3-Bromopropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61272-70-6 | |

| Record name | 1-(3-Bromopropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.